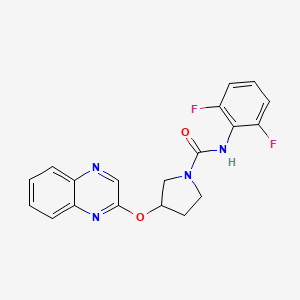

![molecular formula C20H20ClN3O2 B2744403 1-(benzo[d]oxazol-2-yl)-N-(4-chlorophenethyl)pyrrolidine-2-carboxamide CAS No. 1796933-09-9](/img/structure/B2744403.png)

1-(benzo[d]oxazol-2-yl)-N-(4-chlorophenethyl)pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

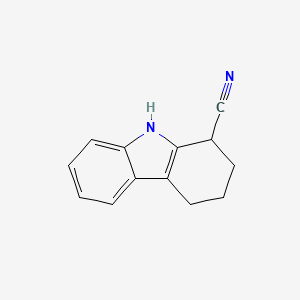

Description

Benzoxazole derivatives are compounds of significant biological importance . They have been synthesized and screened for various in-silico studies and in-vitro antibacterial activity .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the reaction of 2-aminophenol and carbon disulfide in the presence of alcoholic potassium hydroxide . Then 2-hydrazinylbenzo[d] oxazole is synthesized from the reaction of the resulting compound with hydrazine hydrate in the presence of alcohol .Molecular Structure Analysis

Benzoxazole derivatives often exhibit bright emission with a large Stokes shift, attributing to strong ICT enhanced by ESIPT .Chemical Reactions Analysis

Benzoxazole derivatives have been found to exhibit excellent selectivity towards fluoride anions in solution by generating a near-infrared emission peak .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be confirmed by their physical data, FTIR, 1 H-NMR, and 13 CNMR spectral data .Scientific Research Applications

Furthermore, the chemical groups related to 1-(benzo[d]oxazol-2-yl)-N-(4-chlorophenethyl)pyrrolidine-2-carboxamide have been found to contribute to the synthesis of various compounds with significant biological and medicinal applications. This includes the creation of optical sensors, highlighting the versatility of these compounds in detecting and measuring biological phenomena, which could be critical for both research and therapeutic applications (Gitanjali Jindal & N. Kaur, 2021).

The synthesis and application of derivatives of such chemical groups for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors further illustrate the compound's potential in developing novel optoelectronic materials. These applications demonstrate the compound's contribution beyond CNS drug development, extending into the realms of electronics and materials science, where their incorporation into π-extended conjugated systems is of great value (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).

Mechanism of Action

While the specific mechanism of action for “1-(benzo[d]oxazol-2-yl)-N-(4-chlorophenethyl)pyrrolidine-2-carboxamide” is not available, benzoxazole derivatives have been studied for their antimicrobial activity. Molecular docking against the 4URO receptor demonstrated that certain molecules showed a maximum dock score .

properties

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-N-[2-(4-chlorophenyl)ethyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2/c21-15-9-7-14(8-10-15)11-12-22-19(25)17-5-3-13-24(17)20-23-16-4-1-2-6-18(16)26-20/h1-2,4,6-10,17H,3,5,11-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZLHGWHQDNVHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2744325.png)

![(E)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B2744328.png)

![7-chloro-2-(2,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2744332.png)

![Methyl 3-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2744336.png)

![4-Methyl-2-[(4-methylquinazolin-2-yl)methoxymethyl]quinazoline](/img/structure/B2744339.png)

![N-(4-ethoxy-2-nitrophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide](/img/structure/B2744342.png)

![1-benzyl-7-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2744343.png)